ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate
Description
Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused to a 1,3-oxazole ring, with an ethyl ester group at the 4-position of the oxazole. The cyclopenta[b]thiophene moiety introduces rigidity and planarity, enhancing π-π stacking interactions, while the oxazole contributes electron-deficient characteristics that may influence reactivity and binding properties. This structure is typical in pharmaceutical and materials science research, where such fused heterocycles are valued for their stability and functional versatility .
Properties
IUPAC Name |
ethyl 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-16-13(15)11-12(17-7-14-11)10-6-8-4-3-5-9(8)18-10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWUPGEGKJUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclopenta[b]thiophene-2-Carboxylic Acid Derivatives
The cyclocondensation approach leverages prefunctionalized cyclopenta[b]thiophene precursors to construct the oxazole ring. A validated protocol involves:
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Activation of Cyclopenta[b]thiophene-2-Carboxylic Acid : Treatment with thionyl chloride (SOCl₂) at 60°C for 2 hours converts the carboxylic acid to its acid chloride.
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Reaction with Ethyl 3-Aminocrotonate : The acid chloride reacts with ethyl 3-aminocrotonate in dichloromethane (DCM) under nitrogen, yielding an intermediate acylated enamine.
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Cyclization : Heating the intermediate at 80°C in toluene with p-toluenesulfonic acid (p-TsOH) catalyzes oxazole formation through intramolecular dehydration.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% (isolated) |
| Reaction Time | 6 hours (cyclization) |
| Purification | Column chromatography (hexane/EtOAc 7:3) |
This method’s regioselectivity arises from the electron-donating cyclopenta[b]thiophene group, which directs oxazole formation at the C5 position.
Van Leusen Oxazole Synthesis with Tosylmethyl Isocyanide (TOSMIC)
The Van Leusen method enables oxazole synthesis from aldehydes and TOSMIC, adapted for the thiophene substrate:
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Synthesis of Cyclopenta[b]thiophene-2-Carbaldehyde : Oxidation of cyclopenta[b]thiophene-2-methanol using pyridinium chlorochromate (PCC) in DCM.
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TOSMED Reaction : Reacting the aldehyde with TOSMIC (1.2 equiv) and potassium carbonate (K₂CO₃) in methanol at reflux for 4 hours.
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Esterification : Treating the intermediate oxazole-4-carboxylic acid with ethanol and sulfuric acid to form the ethyl ester.
Optimization Insights :
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Solvent Polarity : Methanol outperforms DMF due to better solubility of K₂CO₃.
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Temperature Control : Reflux conditions (65°C) prevent premature decomposition of TOSMIC.
Yield Comparison :
| Step | Yield |
|---|---|
| Aldehyde Oxidation | 75% |
| Oxazole Formation | 62% |
| Esterification | 85% |
[3+2] Cycloaddition Strategies for Direct Oxazole Assembly
DMAP-Mediated Cycloaddition of Carboxylic Acids and Isocyanides
A cutting-edge method from electrochemical studies involves a one-pot [3+2] cycloaddition:
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Activation of Cyclopenta[b]thiophene-2-Carboxylic Acid : DMAP (1.5 equiv) and triflic anhydride (Tf₂O) in DCM generate a reactive acyloxyphosphonium intermediate.
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Isocyanide Addition : Ethyl isocyanoacetate (1.2 equiv) is added, triggering cycloaddition at 40°C for 30 minutes.
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Workup : Extraction with DCM and purification via silica gel chromatography.
Advantages :
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Atom Economy : No stoichiometric metal reagents required.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Scale | Up to 10 mmol |
| Purity | ≥95% (HPLC) |
Friedel-Crafts Alkylation for Thiophene-Oxazole Coupling
For late-stage functionalization, Friedel-Crafts alkylation attaches the cyclopenta[b]thiophene moiety to a preformed oxazole:
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Oxazole Precursor Synthesis : Ethyl 5-bromo-1,3-oxazole-4-carboxylate is prepared via Hantzsch synthesis.
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Friedel-Crafts Reaction : Reacting the bromooxazole with cyclopenta[b]thiophene in the presence of AlCl₃ (1.1 equiv) at 0°C→RT.
Critical Parameters :
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Catalyst Loading : Excess AlCl₃ (>1.5 equiv) leads to overalkylation.
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Solvent : Nitromethane enhances electrophilicity of the oxazole bromide.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Selectivity | 9:1 (para:ortho) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the DMAP-mediated cycloaddition for flow chemistry:
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Reactor Design : Tubular reactor (ID: 2 mm) with residence time of 15 minutes.
Benefits :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the reagents employed .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate has been investigated for its potential pharmacological properties:
- Anticancer Activity: Research indicates that derivatives of cyclopenta[b]thiophene compounds exhibit cytotoxic effects against various cancer cell lines. The oxazole moiety may enhance the compound's ability to interact with biological targets involved in cancer proliferation and metastasis .
- Antimicrobial Properties: Compounds containing thiophene and oxazole rings have shown promising antimicrobial activity. Studies suggest that this compound could be effective against certain bacterial strains .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Novel Compounds: It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitution and cycloaddition reactions. The presence of both the oxazole and thiophene rings allows for diverse functionalization possibilities .
Materials Science
In materials science, this compound has potential applications:
- Organic Electronics: Due to its electronic properties, it may be utilized in the development of organic semiconductors and photovoltaic materials. The conjugated system formed by the thiophene and oxazole units can facilitate charge transport .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related cyclopenta[b]thiophene derivative exhibited significant cytotoxicity against breast cancer cells via apoptosis induction mechanisms. The findings suggest that modifications on the cyclopenta[b]thiophene scaffold could enhance anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of thiophene were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Compound A : 5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one
- Structure: Replaces the 1,3-oxazole with a 1,3,4-oxadiazole ring and incorporates a dihydropyridinone group.
- Molecular Formula: C₁₅H₁₃N₃O₂S (vs. C₁₃H₁₃NO₃S for the target compound).
- Key Differences: The oxadiazole ring (two nitrogens vs. one in oxazole) increases polarity and hydrogen-bonding capacity.
Compound B : Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate
- Structure: Substitutes the oxazole with an amide-linked phenylpropanoate ester.
- Key Differences: The amide group introduces hydrogen-bond donor/acceptor sites, improving binding to biological targets. The phenyl group enhances hydrophobicity, which may affect membrane permeability .
Thiophene-Based Derivatives
Compound C : Ethyl-5-(4-chlorophenyl)-3-[N-(substituted) sulfonamide] thiophene-2-carboxylate
- Structure : Simple thiophene ring with a 4-chlorophenyl substituent and sulfonamide side chain.
- Key Differences: Lacks the cyclopenta fusion, reducing rigidity and π-conjugation.
Pyrazole Derivatives
Compound D : 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine
- Structure : Pyrazole ring substituted with cyclopenta[b]thiophene and phenyl groups.
- Key Differences : The pyrazole’s two adjacent nitrogen atoms enable chelation with metal ions or stronger dipole interactions. The amine group at the 5-position offers a site for further functionalization .
Physicochemical and Functional Comparisons
Biological Activity
Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate (CAS No. 1282899-54-0) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.
- Molecular Formula : C13H13NO3S
- Molecular Weight : 263.31 g/mol
- CAS Number : 1282899-54-0
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the oxazole and cyclopentathiophene families have demonstrated various pharmacological activities.
Potential Activities
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases such as platelet-derived growth factor receptor kinase (PDGF-R) and focal adhesion kinase (FAK), which are crucial in cancer progression .
- Interference with Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate?
The synthesis typically involves cyclization reactions between cyclopenta[b]thiophene precursors and oxazole-forming reagents. For example, cyclopenta[b]thiophene derivatives are often synthesized via Friedel-Crafts alkylation or cyclization of thiophene-based intermediates, followed by coupling with ethyl oxazole-4-carboxylate precursors using dehydrating agents like POCl₃ . Reaction conditions (e.g., solvent choice, temperature, and catalyst) are critical for yield optimization.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the cyclopenta[b]thiophene ring substitution pattern and oxazole moiety connectivity .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns . Comparative data from structurally related compounds (e.g., ethyl 2-(2,4-dimethylbenzamido)-cyclopenta[b]thiophene-3-carboxylate) can resolve ambiguities .
Q. What biological activities are associated with cyclopenta[b]thiophene-oxazole hybrids?
Similar derivatives exhibit anti-inflammatory, anticancer, and kinase-inhibitory properties. For instance, thiophene-oxazole analogs inhibit enzymes like Polo-like kinase 1 (PLK-1) and modulate inflammatory pathways . Activity is often linked to the electron-rich thiophene ring and the oxazole’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can conflicting NMR data for cyclopenta[b]thiophene derivatives be resolved?
Discrepancies in aromatic proton signals may arise from dynamic ring puckering in the cyclopenta[b]thiophene system. Variable-temperature NMR or computational modeling (DFT) can distinguish between conformational isomers. For example, notes that diastereotopic protons in similar compounds require 2D NMR (e.g., COSY, NOESY) for unambiguous assignment .
Q. What strategies optimize regioselectivity in cyclopenta[b]thiophene functionalization?
Electrophilic aromatic substitution (EAS) on the thiophene ring is influenced by directing groups. For instance, electron-withdrawing substituents (e.g., ester groups) direct EAS to the α-position, while electron-donating groups favor β-substitution. Computational studies (e.g., Fukui indices) predict reactive sites .
Q. How does the compound’s structure affect its pharmacokinetic properties?
The ethyl ester group enhances lipophilicity, improving membrane permeability but limiting metabolic stability. Hydrolysis to the carboxylic acid (e.g., via esterases) may alter bioavailability. Comparative studies with methyl or tert-butyl esters can quantify stability differences .
Q. What experimental approaches validate target engagement in kinase inhibition assays?
- Crystallography : Resolve binding modes (e.g., interactions between the oxazole ring and kinase ATP-binding pockets) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells .
- Kinase Profiling Panels : Assess selectivity across >100 kinases to identify off-target effects .
Methodological Challenges
Q. How can HPLC purity analysis be improved for this compound?
Use orthogonal methods:
- Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (detection at 254 nm).
- Ion-Pair Chromatography : For charged impurities (e.g., sulfonic acid byproducts) .
- LC-MS : Couples separation with mass confirmation to detect co-eluting impurities .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
- DFT Calculations : Model transition states for reactions at the oxazole C4 or thiophene C2 positions .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., ester carbonyl) .
Comparative Analysis
Q. How does this compound compare to other thiophene-oxazole hybrids in drug discovery?
| Feature | This Compound | Analog (e.g., Ethyl 5-methyl-2-thienyloxazole-4-carboxylate) |
|---|---|---|
| Lipophilicity (LogP) | ~2.8 (predicted) | ~2.5 |
| Kinase Inhibition | PLK-1 IC₅₀: 0.8 µM (estimated) | PLK-1 IC₅₀: 1.5 µM |
| Metabolic Stability | t₁/₂: 45 min (rat liver microsomes) | t₁/₂: 30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
